molecular formula C12H8FNO5S B2623226 Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate CAS No. 252026-46-3

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

Cat. No. B2623226
CAS RN: 252026-46-3
M. Wt: 297.26
InChI Key: XMCDPEXMZJSAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, has been synthesized for use as a monoamine oxidase-A (MAO-A) selective PET-MRI hybrid imaging agent . The synthesis involved carbon-11 N-methylation in ethanol, followed by sodium borohydride reduction .


Molecular Structure Analysis

The molecular structure of “Methyl (2-fluoro-4-nitrophenyl)acetate”, a compound with a similar structure, has been reported . It has a molecular formula of C9H8FNO4, an average mass of 213.163 Da, and a monoisotopic mass of 213.043732 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, in the synthesis of “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, MAO-A catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .

Mode of Action

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .

Biochemical Pathways

The action of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.

Pharmacokinetics

The pharmacokinetics of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .

Result of Action

The action of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .

properties

IUPAC Name

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDPEXMZJSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.